molecular formula C16H12BrN3O2 B10898210 4-bromo-N'-{(E)-[2-(cyanomethoxy)phenyl]methylidene}benzohydrazide

4-bromo-N'-{(E)-[2-(cyanomethoxy)phenyl]methylidene}benzohydrazide

Cat. No.: B10898210
M. Wt: 358.19 g/mol
InChI Key: YDPZWOJWTYHUCY-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-N’~1~-{(E)-1-[2-(CYANOMETHOXY)PHENYL]METHYLIDENE}BENZOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a bromine atom, a cyanomethoxy group, and a benzohydrazide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N’~1~-{(E)-1-[2-(CYANOMETHOXY)PHENYL]METHYLIDENE}BENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-(Cyanomethoxy)benzaldehyde: This intermediate can be synthesized by reacting 2-hydroxybenzaldehyde with cyanomethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Hydrazone: The next step involves the condensation of 2-(cyanomethoxy)benzaldehyde with 4-bromobenzohydrazide in the presence of an acid catalyst, such as acetic acid, to form the desired hydrazone product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N’~1~-{(E)-1-[2-(CYANOMETHOXY)PHENYL]METHYLIDENE}BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted benzohydrazide derivatives.

Scientific Research Applications

4-BROMO-N’~1~-{(E)-1-[2-(CYANOMETHOXY)PHENYL]METHYLIDENE}BENZOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-BROMO-N’~1~-{(E)-1-[2-(CYANOMETHOXY)PHENYL]METHYLIDENE}BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

4-BROMO-N’~1~-{(E)-1-[2-(CYANOMETHOXY)PHENYL]METHYLIDENE}BENZOHYDRAZIDE can be compared with other similar compounds, such as:

    4-Bromo-N’~1~-{(E)-1-[2-(methoxy)phenyl]methylidene}benzohydrazide: Lacks the cyanomethoxy group, which may result in different chemical and biological properties.

    4-Bromo-N’~1~-{(E)-1-[2-(hydroxy)phenyl]methylidene}benzohydrazide:

Properties

Molecular Formula

C16H12BrN3O2

Molecular Weight

358.19 g/mol

IUPAC Name

4-bromo-N-[(E)-[2-(cyanomethoxy)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C16H12BrN3O2/c17-14-7-5-12(6-8-14)16(21)20-19-11-13-3-1-2-4-15(13)22-10-9-18/h1-8,11H,10H2,(H,20,21)/b19-11+

InChI Key

YDPZWOJWTYHUCY-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br)OCC#N

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)Br)OCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.